8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
CAS No.: 885276-72-2
Cat. No.: VC3283622
Molecular Formula: C8H5N3O3
Molecular Weight: 191.14 g/mol
* For research use only. Not for human or veterinary use.
![8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde - 885276-72-2](/images/structure/VC3283622.png)
Specification
CAS No. | 885276-72-2 |
---|---|
Molecular Formula | C8H5N3O3 |
Molecular Weight | 191.14 g/mol |
IUPAC Name | 8-nitroimidazo[1,2-a]pyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C8H5N3O3/c12-5-6-4-10-3-1-2-7(11(13)14)8(10)9-6/h1-5H |
Standard InChI Key | VYMSUAHVVCUXPT-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C=O |
Canonical SMILES | C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C=O |
Introduction
Chemical Identity and Structure
Basic Information
8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde is registered under CAS number 885276-72-2. The compound is characterized by its molecular formula C8H5N3O3 and has a molecular weight of 191.14 g/mol . As suggested by its name, the compound contains a nitro group (-NO2) at position 8 and a carbaldehyde group (-CHO) at position 2 of the imidazo[1,2-a]pyridine core structure.
Structural Features
The structure comprises a fused bicyclic system with an imidazole ring connected to a pyridine ring. The bicyclic core is an imidazo[1,2-a]pyridine, which is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and pharmaceuticals . The carbaldehyde group at position 2 is attached to the imidazole portion, while the electron-withdrawing nitro group at position 8 is on the pyridine ring. This arrangement of functional groups confers specific chemical behavior and reactivity to the molecule.
Synthetic Methodologies
General Approaches to Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines can be synthesized through various metal-free direct synthesis methods, which are considered environmentally benign and efficient approaches . Recent advances have highlighted effective protocols that avoid metal catalysts, making these methods attractive for pharmaceutical applications where metal contamination is a concern. These synthetic approaches typically involve condensation reactions between appropriately substituted 2-aminopyridines and α-halocarbonyl compounds .
Yield and Efficiency Considerations
According to related synthesis methods for similar compounds, optimized protocols can achieve yields of at least 30%, potentially reaching 55% or higher from readily available starting materials . These relatively high yields make the compound and its derivatives accessible for further research and development. The efficiency of the synthesis is a critical factor for potential scale-up and industrial applications.
Applications and Biological Activity
Synthetic Utility
The compound's functional groups make it a valuable synthetic intermediate. The carbaldehyde group at position 2 is particularly reactive and can participate in various transformations:
-
Condensation reactions (e.g., Wittig, aldol, Knoevenagel)
-
Reduction to alcohols
-
Oxidation to carboxylic acids
-
Formation of imines, oximes, or hydrazones
Additionally, the nitro group at position 8 can undergo reduction to an amino group, which opens up further possibilities for derivatization, including:
-
Diazotization reactions
-
Amide formation
-
Sulfonamide synthesis
-
Further functionalization through the amino group
These transformation possibilities make 8-nitroimidazo[1,2-a]pyridine-2-carbaldehyde a versatile building block for the synthesis of more complex molecules with potential biological activities.
Related Compounds and Comparative Analysis
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
A closely related compound is 8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 1194375-12-6), which features a bromine atom at position 8 instead of a nitro group. This compound has a molecular formula of C8H5BrN2O and a molecular weight of 225.04 g/mol . It appears as a light yellow to yellow solid with high purity (≥98.0% by HPLC) . The bromine functionality, like the nitro group, provides opportunities for further transformations, particularly through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig protocols.
8-Nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Another related compound is 8-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (CAS: 72721-23-4), which contains an ethyl ester group at position 2 instead of a carbaldehyde. This compound has a molecular formula of C10H9N3O4 and a molecular weight of 235.2 g/mol . The ester functionality provides different reactivity compared to the aldehyde, allowing for alternative synthetic pathways while retaining the nitro group at position 8.
Comparative Physical Properties
The following table compares key physical properties of 8-nitroimidazo[1,2-a]pyridine-2-carbaldehyde and related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | CAS Number |
---|---|---|---|---|
8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde | C8H5N3O3 | 191.14 | -NO2, -CHO | 885276-72-2 |
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | C8H5BrN2O | 225.04 | -Br, -CHO | 1194375-12-6 |
8-Nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester | C10H9N3O4 | 235.2 | -NO2, -COOC2H5 | 72721-23-4 |
Current Research and Future Perspectives
Recent Developments
The imidazo[1,2-a]pyridine scaffold continues to attract significant research interest due to its versatility and biological relevance. Recent studies have explored the potential of imidazo[1,2-a]pyridine derivatives as enzyme inhibitors, particularly against aldehyde dehydrogenase 1A3, which is overexpressed in glioblastoma stem-like cells . These compounds have demonstrated nanomolar to picomolar efficacy against patient-derived GBM stem-like cells, suggesting promising therapeutic applications .
Future Research Directions
Future research involving 8-nitroimidazo[1,2-a]pyridine-2-carbaldehyde and its derivatives may focus on:
-
Optimization of synthetic routes to improve yields and reduce environmental impact
-
Exploration of structure-activity relationships to enhance biological activity
-
Development of targeted drug delivery systems for cancer treatment
-
Investigation of potential applications beyond pharmaceuticals, such as in materials science or as ligands in coordination chemistry
-
Computational studies to predict and design derivatives with enhanced properties for specific applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume